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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage and administration protocols for
centanafadine in Phase 3 clinical trials for the treatment of adult Attention-Deficit/Hyperactivity
Disorder (ADHD). The information is compiled from publicly available data from various studies.

Investigational Drug Profile
e Drug Name: Centanafadine
o Formulation: Sustained-Release (SR) Tablets[1]

e Mechanism of Action: Centanafadine is a novel serotonin-norepinephrine-dopamine triple-
reuptake inhibitor[2][3]

Phase 3 Clinical Trial Design Overview

The Phase 3 clinical program for centanafadine in adults with ADHD typically involved
randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[1][2][4] The
standard duration for the double-blind treatment period was six weeks.[2][5] A long-term, 52-
week open-label safety and tolerability study was also conducted.[6][7]

The trials generally consisted of four distinct periods:

e Screening and Washout Period[1]
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e Single-Blind Placebo Run-in Period: Typically lasting one week.[1][8]
e Double-Blind Treatment Period: Lasting for six weeks.[1]
e Follow-up Period: Ranging from 7 to 10 days after the last dose.[1][7]

Dosage and Administration Protocol
Investigated Dosages

The Phase 3 trials primarily evaluated two total daily doses (TDD) of centanafadine SR:
e 200 mg TDD[1][2][9]
e 400 mg TDD[1][2][9]

These were compared against a matching placebo.[9] The administration was oral, with a
twice-daily (BID) dosing schedule.[2][10]

Dosing and Titration Schedule

A specific titration schedule was implemented for the higher dose group to enhance tolerability:

Total Daily Dose

(TDD) Dosing Regimen Day 1-7 Day 8-42

200 mg 100 mg BID 100 mg BID 100 mg BID
400 mg 200 mg BID 100 mg BID 200 mg BID
Placebo Matching Placebo BID  Placebo BID Placebo BID

Table 1: Dosing and Titration Schedule for 6-Week Double-Blind Treatment Period.

Subjects randomized to the 200 mg TDD group began treatment at their target dose from the
first day of the double-blind period.[1][11] In contrast, subjects in the 400 mg TDD group started
with a 200 mg TDD for the initial 7 days, before escalating to their target dose of 400 mg TDD
on day 8 for the remainder of the study.[1][11]
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For the 52-week open-label long-term safety study, all participants received a starting dose of
200 mg TDD of centanafadine SR from days 1 to 7, followed by a titration to 400 mg TDD on
day 8.[7]

Experimental Protocols
Participant Eligibility Criteria

The trials enrolled adults between the ages of 18 and 55 with a primary diagnosis of ADHD
according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5)
criteria.[4][9][10] The diagnosis was confirmed using the Adult ADHD Clinical Diagnostic Scale
(ACDS) Version 1.2.[10][12]

Key Inclusion Criteria:

e Symptom Severity: Participants not on ADHD medication needed an Adult ADHD
Investigator Symptom Rating Scale (AISRS) score of > 28 at both screening and baseline.
Those on medication at screening required an AISRS score of > 22 at screening and = 28 at
baseline.[10]

» Functional Impairment: A Clinical Global Impression-Severity of lllness Scale (CGI-S) score
of > 4 (at least moderately ill) at baseline was required.[10][13]

Key Exclusion Criteria:

e Presence of a current comorbid psychiatric disorder that could interfere with the trial's
assessments or require prohibited medications.[10]

e Adiagnosis of "Other Specified or Unspecified Attention-Deficit/Hyperactivity Disorder" as
per DSM-5.[10]

Efficacy and Safety Assessments

Primary Efficacy Endpoint:

e The primary measure of efficacy was the change from baseline to Day 42 in the total score of
the Adult ADHD Investigator Symptom Rating Scale (AISRS).[2][4] The AISRS is an
interview-based assessment of ADHD symptoms in adults.[2]
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Key Secondary Efficacy Endpoint:

e The key secondary outcome was the change from baseline to Day 42 on the Clinical Global

Impression — Severity (CGI-S) scale.[2][4]

Summary of Efficacy Data from Phase 3 Trials

The following tables summarize the key efficacy findings from two pivotal Phase 3 studies.

Mean Change
from Baseline

Treatment . p-value vs. Effect Size vs.
Study in AISRS Total
Group Placebo Placebo
Score at Day
42
Centanafadine -3.16 (LS Mean
Study 1 _ 0.019 -0.28
200 mg/day Difference)
Centanafadine -2.74 (LS Mean
_ 0.039 -0.24
400 mg/day Difference)
Centanafadine -4.01 (LS Mean
Study 2 _ 0.002 -0.37
200 mg/day Difference)
Centanafadine -4.47 (LS Mean
0.001 -0.40

400 mg/day

Difference)

Table 2: Least-Squares Mean Difference in AISRS Total Score at Day 42.[4]
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Pooled Analysis

Treatment Group

Mean Change from
Baseline in AISRS

p-value vs. Placebo
Total Score at

Week 6

Centanafadine 200

-12.1 0.002
mg
Centanafadine 400

-12.5 0.0009
mg
Placebo -8.1 N/A

Table 3: Mean Change in AISRS Total Score in a Pooled Analysis of Two Phase 3 Trials.[13]
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Caption: Phase 3 Clinical Trial Workflow for Centanafadine in Adult ADHD.
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Caption: Mechanism of Action of Centanafadine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

2. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of Centanafadine
for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients |
Discover Otsuka [otsuka-us.com]

3. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in
Adolescents - MGH Psychiatry News [mghpsychnews.org]

4. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults
With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1258622?utm_src=pdf-body-img
https://www.benchchem.com/product/b1258622?utm_src=pdf-body
https://www.benchchem.com/product/b1258622?utm_src=pdf-custom-synthesis
https://cdn.clinicaltrials.gov/large-docs/80/NCT03605680/Prot_000.pdf
https://www.otsuka-us.com/discover/otsuka-announces-positive-top-line-results-from-two-phase-3-studies-of-centanafadine
https://www.otsuka-us.com/discover/otsuka-announces-positive-top-line-results-from-two-phase-3-studies-of-centanafadine
https://www.otsuka-us.com/discover/otsuka-announces-positive-top-line-results-from-two-phase-3-studies-of-centanafadine
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://pubmed.ncbi.nlm.nih.gov/35652746/
https://pubmed.ncbi.nlm.nih.gov/35652746/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
e 5. additudemag.com [additudemag.com]

e 6. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in
Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

e 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
8. tandfonline.com [tandfonline.com]
e 9. psychiatrictimes.com [psychiatrictimes.com]

e 10. ATrial to Evaluate the Efficacy, Safety, and Tolerability of Centanafadine Sustained-
release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014
[trials.otsuka-us.com]

» 11. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults
With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-
blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nim.nih.gov]

e 12. ClinicalTrials.gov [clinicaltrials.gov]
e 13. medscape.com [medscape.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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